![molecular formula C9H16N4O4 B14408366 1,1'-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] CAS No. 86047-47-4](/img/structure/B14408366.png)
1,1'-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] is a chemical compound known for its use as a preservative in various cosmetic and pharmaceutical products. It is a formaldehyde-releasing agent, which helps in preventing microbial growth and extending the shelf life of products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] is synthesized through the reaction of allantoin and formaldehyde in the presence of sodium hydroxide solution and heat. The reaction mixture is then neutralized with hydrochloric acid and evaporated .
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The hydroxymethyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted imidazolidin-2-one derivatives .
Aplicaciones Científicas De Investigación
1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] involves the slow release of formaldehyde, which acts as an antimicrobial agent. The formaldehyde released interacts with microbial proteins and nucleic acids, leading to the inactivation of microorganisms and preventing their growth .
Comparación Con Compuestos Similares
Similar Compounds
Diazolidinyl urea: Another formaldehyde-releasing preservative used in cosmetics and pharmaceuticals.
DMDM hydantoin: A widely used preservative that also releases formaldehyde.
Quaternium-15: A formaldehyde-releasing preservative used in various personal care products.
Uniqueness
1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] is unique due to its specific chemical structure, which allows for a controlled release of formaldehyde. This controlled release makes it an effective preservative with a lower risk of causing allergic reactions compared to other formaldehyde-releasing agents .
Propiedades
Número CAS |
86047-47-4 |
|---|---|
Fórmula molecular |
C9H16N4O4 |
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)-3-[[3-(hydroxymethyl)-2-oxoimidazolidin-1-yl]methyl]imidazolidin-2-one |
InChI |
InChI=1S/C9H16N4O4/c14-6-12-3-1-10(8(12)16)5-11-2-4-13(7-15)9(11)17/h14-15H,1-7H2 |
Clave InChI |
SYFUXWMPZGZTCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N1CN2CCN(C2=O)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)



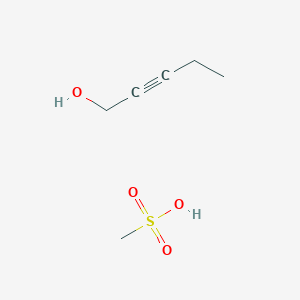
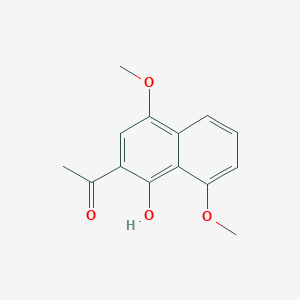
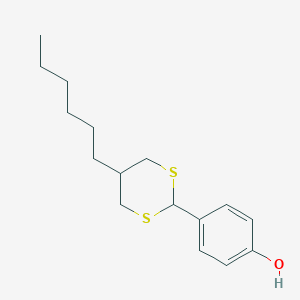


![1-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14408332.png)
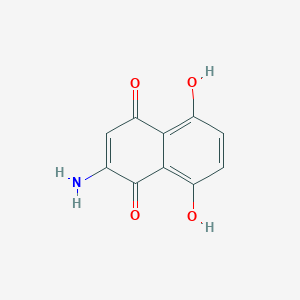
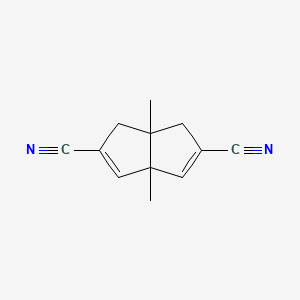
![5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine](/img/structure/B14408346.png)
